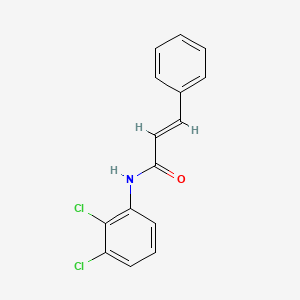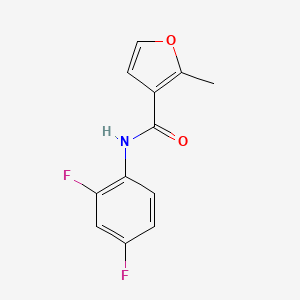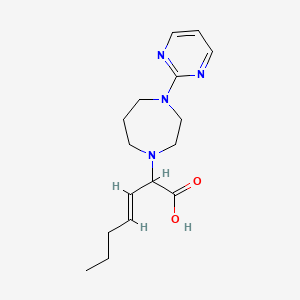![molecular formula C17H19N3O3S B5687576 ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate, commonly known as FMTB, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. FMTB is a member of the triazinane family of compounds, which have been shown to possess a range of interesting biological activities. In
Mecanismo De Acción
The mechanism of action of FMTB is not fully understood, but it is thought to involve the interaction of FMTB with various cellular targets. FMTB has been shown to interact with metal ions, such as copper and zinc, and to selectively bind to certain proteins, such as albumin and transferrin. These interactions may play a role in the biological activity of FMTB.
Biochemical and Physiological Effects:
FMTB has been shown to possess a range of interesting biochemical and physiological effects. In addition to its metal ion binding and anti-cancer activity, FMTB has been shown to possess antioxidant and anti-inflammatory properties. FMTB has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMTB is its versatility as a research tool. FMTB can be used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, or as an inhibitor of enzyme activity. FMTB is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also some limitations to the use of FMTB in lab experiments. FMTB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully elucidate the properties of FMTB and its potential applications. Additionally, FMTB is a heterocyclic compound, which can be difficult to work with due to its complex structure.
Direcciones Futuras
There are many potential future directions for research on FMTB. One area of interest is the development of FMTB-based metal ion sensors for use in environmental monitoring and medical diagnostics. Another area of interest is the further exploration of FMTB's anti-cancer activity, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of FMTB and its potential applications in other scientific research fields, such as neurobiology and drug discovery.
Métodos De Síntesis
FMTB can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with thiourea, followed by cyclization with ethyl 4-bromobenzoate. The resulting product is then subjected to a series of purification steps to obtain the final FMTB product. This synthesis method has been extensively studied and optimized, and has been shown to yield high purity FMTB in good yields.
Aplicaciones Científicas De Investigación
FMTB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key applications of FMTB is its use as a fluorescent probe for the detection of metal ions. FMTB has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensitive and selective metal ion sensors.
Another important application of FMTB is its potential as an anti-cancer agent. FMTB has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. The mechanism of action of FMTB in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.
Propiedades
IUPAC Name |
ethyl 4-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-22-16(21)13-5-7-14(8-6-13)20-12-19(11-18-17(20)24)10-15-4-3-9-23-15/h3-9H,2,10-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWYQDUXXCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(furan-2-ylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)